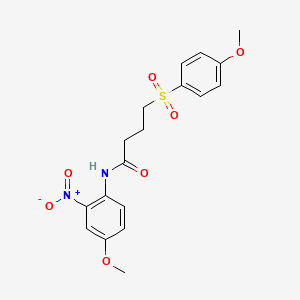

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as MNBSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Chemical Transformations

- Research on p-methoxy and p-nitro substituted analogues demonstrates their involvement in the diaxial → diequatorial rearrangement of β-chlorothioethers, highlighting the reactivity of methoxy and nitro groups in polarized transition states (King & Abikar, 1968) Reaction mechanism studies. 5. The mechanism of the diaxial → diequatorial rearrangement of β-chlorothioethers.

Electrochemical Properties

- Studies on aryl sulfones with strong electron-withdrawing substituents, such as nitro groups, have investigated their electrochemical reduction, revealing that these compounds undergo reactions that differ from classic two-electron cleavage, due to their electron-withdrawing substituents (Pilard et al., 2001) Aryl sulfones with strongly electron-withdrawing substituents: Do their electrogenerated radical anions always undergo a single cleavage reaction?.

Biomedical Applications

- Fluorinated derivatives of MMP inhibitors based on sulfone structures have been synthesized for potential use in imaging activated MMPs in pathological processes via positron emission tomography (PET), indicating the application of sulfone derivatives in medical imaging (Wagner et al., 2007) [Novel fluorinated derivatives of the broad-spectrum MMP inhibitors N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl- and (3-picolyl)-amino]-3-methyl-butanamide as potential tools for the molecular imaging of activated MMPs with PET](https://consensus.app/papers/novel-fluorinated-derivatives-inhibitors-wagner/aefcecba88b9593987e106841565bcaf/?utm_source=chatgpt).

Material Science and Optical Properties

- Azo sulfonamide chromophores have been used as nonlinear optical materials, demonstrating the utility of sulfonamide derivatives in the development of optical materials for applications like photochromic grating (Kucharski et al., 2010) Second harmonic generation and photochromic grating in guest-host polymer system containing azo amide chromophores.

Synthetic Applications

- Research on the synthesis and characterization of amide-based carboxylic acids, including antimicrobial, anticancer, and antileishmanial activities, illustrates the broad spectrum of biological activities that sulfonamide derivatives can exhibit, suggesting potential pharmaceutical applications (Sirajuddin et al., 2015) Design, structural and spectroscopic elucidation and in vitro antimicrobial, anticancer, antileishmanial, urease inhibition activities and interaction with SS-DNA of newly synthesized amide based carboxylic acid.

Propiedades

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S/c1-26-13-5-8-15(9-6-13)28(24,25)11-3-4-18(21)19-16-10-7-14(27-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPXELAFHZRPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2875225.png)

![Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride](/img/structure/B2875235.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2875236.png)

![4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2875239.png)